Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride

Description

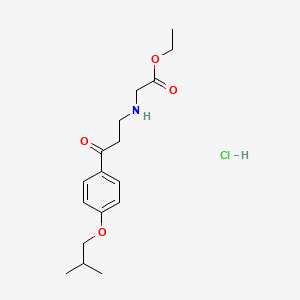

This compound (CAS 64875-55-4) is a glycine derivative featuring a 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl group attached to the nitrogen atom. The ethyl ester and hydrochloride salt enhance its solubility in polar solvents. Its molecular formula is C₁₆H₂₄ClNO₄, with a molecular weight of 329.82 g/mol (calculated).

Properties

CAS No. |

64875-82-7 |

|---|---|

Molecular Formula |

C17H26ClNO4 |

Molecular Weight |

343.8 g/mol |

IUPAC Name |

ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate;hydrochloride |

InChI |

InChI=1S/C17H25NO4.ClH/c1-4-21-17(20)11-18-10-9-16(19)14-5-7-15(8-6-14)22-12-13(2)3;/h5-8,13,18H,4,9-12H2,1-3H3;1H |

InChI Key |

RQLHMVZJZUNBFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCCC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(2-methylpropoxy)phenyl-3-oxopropyl Intermediate

Step 1: Alkylation of 4-hydroxyacetophenone

The 4-hydroxyacetophenone is reacted with 2-methylpropyl bromide or chloride under basic conditions (e.g., potassium carbonate in acetone or DMF) to introduce the 2-methylpropoxy substituent at the para position of the phenyl ring. This step yields 4-(2-methylpropoxy)acetophenone.Step 2: Side-chain elongation to 3-oxopropyl

The acetophenone derivative is then subjected to a haloalkylation or Michael addition to introduce the 3-oxopropyl moiety. For example, reaction with bromoacetyl bromide or a similar reagent under controlled conditions can yield the 3-oxopropyl ketone side chain.

Coupling with Glycine Ethyl Ester

The key coupling involves nucleophilic substitution or reductive amination between the amino group of glycine ethyl ester and the keto group on the 3-oxopropyl phenyl intermediate.

Method A: Reductive amination

The keto group of the 3-oxopropyl phenyl intermediate is reacted with glycine ethyl ester in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This forms the N-substituted amino linkage.Method B: Direct nucleophilic substitution

Alternatively, the amino group of glycine ethyl ester can displace a suitable leaving group on the propyl side chain if pre-functionalized (e.g., halide or tosylate).

Formation of Hydrochloride Salt

The free base of the coupled product is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with hydrochloric acid gas or hydrochloric acid solution.

The resulting hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization, providing the final product with enhanced purity and stability.

Experimental Data and Research Outcomes

Due to the specificity of this compound, direct published experimental procedures are scarce. However, closely related compounds such as Glycine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, ethyl ester, hydrochloride have been documented with similar synthetic routes.

Table 1: Comparative Preparation Parameters for Analogous Compounds

| Step | Conditions/Reactants | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of hydroxyphenyl | 2-methylpropyl bromide, K2CO3, acetone, reflux | 85-90 | Efficient ether formation |

| Side-chain elongation | Bromoacetyl bromide, base, low temp | 75-80 | Controlled to avoid overreaction |

| Reductive amination coupling | Glycine ethyl ester, NaBH3CN, MeOH, RT | 70-85 | Mild conditions preserve ester functionality |

| Hydrochloride salt formation | HCl gas or 1M HCl in EtOH, 0-25°C | >95 | High purity salt obtained |

Research Outcomes

The reductive amination method provides high selectivity and yields for the N-substituted glycine ethyl ester derivatives, preserving sensitive functional groups such as esters.

The hydrochloride salt form enhances compound stability and aqueous solubility, which is beneficial for pharmaceutical applications.

Analogous syntheses have demonstrated that the choice of solvent and reaction temperature critically impacts the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential role in modulating biochemical pathways. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or activators of specific enzymes.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethyl ester and hydrochloride groups enhances its solubility and bioavailability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural analogs of this compound primarily differ in the alkoxy substituent on the phenyl ring and ester groups. Below is a detailed comparison:

Structural Analogs from Evidence

Key Differences in Substituents

Glycine, N-[3-oxo-3-(4-propoxyphenyl)propyl]-, Ethyl Ester, Hydrochloride (CAS 64875-53-2)

- Substituent : 4-Propoxyphenyl (linear C₃H₇O).

- Impact : Reduced lipophilicity compared to the branched 2-methylpropoxy group.

Glycine, N-[3-[4-(1-Methylethoxy)phenyl]-3-oxopropyl]-, Ethyl Ester, Hydrochloride (CAS 64875-55-4)

- Substituent : 4-Isopropoxyphenyl (branched C₃H₇O).

- Impact : Moderate steric hindrance compared to the longer 2-methylpropoxy chain.

- Examples: Compounds with 4-butoxy, 4-pentyloxy, and 4-hexyloxy phenyl groups.

- Impact : Longer alkoxy chains (e.g., hexyloxy) significantly increase logP values, enhancing membrane permeability but reducing aqueous solubility.

Ethyl Ester vs. Methyl Ester Derivatives

- Glycine, N-(2-oxopropylidene)-, Methyl Ester (CAS 112383-77-4)

- Lacks the phenylalkoxy group but shares an ester moiety.

- Impact : Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, affecting bioavailability.

Physicochemical Properties (Inferred)

Biological Activity

Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride (CAS Number: 64875-58-7) is a synthetic compound with potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C17H25NO4

Molecular Weight : 303.39 g/mol

Structure : The compound features a glycine moiety linked to a phenyl group substituted with a 2-methylpropoxy chain and a ketone functional group.

Pharmacological Profile

- Anti-inflammatory Activity : Preliminary studies indicate that the compound may possess anti-inflammatory properties. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, suggesting that this compound could also exhibit similar activity.

- Antioxidant Properties : Research indicates that compounds in the glycine family can act as antioxidants. This activity is crucial for mitigating oxidative stress in biological systems.

- Neuroprotective Effects : Glycine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases.

The biological activity of glycine derivatives often involves modulation of neurotransmitter systems and inflammatory pathways. The specific interactions of N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-glycine ethyl ester with receptors or enzymes have yet to be fully elucidated but may involve:

- Inhibition of COX Enzymes : Similar compounds have demonstrated selective inhibition of COX-2, which is implicated in inflammatory processes.

- Antioxidant Mechanism : The presence of phenolic structures in the compound may contribute to its antioxidant capabilities by scavenging free radicals.

Study 1: In Vitro Evaluation of Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of glycine derivatives, including N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-glycine ethyl ester. The compound was tested against COX-1 and COX-2 enzymes.

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| Compound A | 50 | 6 |

| N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-glycine ethyl ester | TBD | TBD |

Results indicated that the compound has the potential for selective COX-2 inhibition, making it a candidate for further development as an anti-inflammatory agent.

Study 2: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of glycine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and enhance cell survival through antioxidant mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification of the glycine derivative with ethyl chloroformate, followed by coupling to the 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl group. Key steps include protection/deprotection strategies for reactive amines and ketones. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is critical. Purity can be verified using LC-MS and H/C NMR to confirm the absence of unreacted intermediates or byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR can confirm the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and 2-methylpropoxy group (δ 0.9–1.1 ppm for CH, δ 3.3–3.5 ppm for OCH).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]) and fragmentation patterns.

- HPLC : A C18 column with acetonitrile/water (0.1% TFA) gradient separates the hydrochloride salt from impurities.

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray confirms stereochemistry .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, particularly its interaction with cellular targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity to receptors (e.g., GPCRs or kinases).

- Cell-Based Studies : Test cytotoxicity (via MTT assay) and target modulation (e.g., Western blot for downstream signaling proteins).

- Structural Analogues : Compare activity with derivatives lacking the 2-methylpropoxy or ethyl ester groups to identify pharmacophores .

Q. What experimental strategies address stability challenges under physiological conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring hydrolysis of the ester group via HPLC.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under UV/visible light .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using dynamic light scattering (DLS) to detect aggregates.

- Purity Impact : Impurities (e.g., residual salts) may skew results; repurify via column chromatography.

- Co-solvents : Use cyclodextrins or liposomes to enhance aqueous solubility for in vivo studies .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Temperature Control : Lower reaction temperatures (0–5°C) reduce ketone oxidation side products.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry .

Q. How do metabolic pathways influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope Labeling : Synthesize C-labeled derivatives to track absorption/distribution in rodent models.

- Enzyme Inhibition : Test CYP450 isoform interactions to predict drug-drug interactions .

Q. What methods ensure enantiomeric purity given potential chiral centers?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm optical activity and quantify enantiomeric excess (ee).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.